molecular formula C8H10N2O2 B096050 4-Aminopyridine-3-carboxylic acid ethyl ester CAS No. 16952-66-2

4-Aminopyridine-3-carboxylic acid ethyl ester

Cat. No. B096050
CAS RN: 16952-66-2
M. Wt: 166.18 g/mol
InChI Key: YTLWFCDPORJXPP-UHFFFAOYSA-N
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Description

The compound of interest, 4-Aminopyridine-3-carboxylic acid ethyl ester, is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the amino group at the 4-position and the carboxylic acid ethyl ester moiety at the 3-position indicates that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of a functionalized cyclohexene skeleton, which is structurally different but shares some synthetic strategies, was achieved using L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another study described the synthesis of various brominated 4-aminopyridines, which are structurally closer to our compound of interest. The reactivity of bromine atoms in brominated pyridines towards ammonia was discussed, which could be relevant for the synthesis of 4-aminopyridine derivatives .

Molecular Structure Analysis

The molecular structure of 4-Aminopyridine-3-carboxylic acid ethyl ester would likely involve a pyridine ring with an amino group at the 4-position and a carboxylic acid ethyl ester at the 3-position. The presence of these functional groups can lead to diverse supramolecular synthons, as seen in the crystalline adducts of substituted salicylic acids with 4-aminopyridine . The study of these adducts revealed that proton transfer from the carboxyl group to the pyridine nitrogen is common, forming a COO^−⋯H+NPy synthon .

Chemical Reactions Analysis

The reactivity of the amino group in 4-aminopyridine derivatives is significant, as seen in the preparation of brominated 2- and 4-aminopyridines . The amino group can participate in various reactions, including the formation of co-crystallized complexes with substituted salicylic acids . The carboxylic acid ethyl ester group also offers reactivity that can be exploited in the synthesis of other derivatives, as seen in the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Aminopyridine-3-carboxylic acid ethyl ester are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of pyridine derivatives. These might include moderate solubility in water and organic solvents, potential for forming salts with acids or bases, and the ability to participate in hydrogen bonding due to the amino and carboxylate groups . The crystalline structures involving 4-aminopyridine indicate a propensity for forming diverse solid forms, which could be relevant for the compound's physical properties .

Scientific Research Applications

Ester Compounds in Scientific Research

Biocompatible Materials from Hyaluronan Esterification

Hyaluronan derivatives obtained through partial or total esterification of carboxyl groups show promise for various clinical applications due to their diverse biological properties. The ethyl and benzyl esters of hyaluronan are examples of how esterification can modify physico-chemical and biological properties, potentially offering a range of materials for medical use, including drug delivery systems and tissue engineering scaffolds (Campoccia et al., 1998).

Carboxylic Ester Hydrolases in Bacteria

Research into bacterial carboxylic ester hydrolases (CEHs), which catalyze the hydrolysis of carboxylic esters to produce alcohol and acid, reveals the broad applicability of these enzymes in biotechnology. Understanding the active sites, structure, function, and application of CEHs can guide the development of industrial processes, such as the production of biofuels, biodegradable plastics, and other biotechnologically relevant compounds (Oh et al., 2019).

Omega-3 Carboxylic Acids in Hypertriglyceridemia

The study of omega-3 carboxylic acids, as exemplified by Epanova®, underscores the importance of ester forms of fatty acids in medical research. Omega-3 fatty acid esters have been evaluated for their ability to lower triglyceride levels in patients with severe hypertriglyceridemia, showcasing the therapeutic potential of esterified compounds in managing blood lipid levels (Blair & Dhillon, 2014).

Fatty Acid Esters of 3-Monochloropropanediol

Research into fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) highlights the concern over processing-induced chemical toxicants in food. The presence of 3-MCPD esters in various food categories and their potential health impacts underline the importance of understanding the formation, occurrence, and mitigation strategies of harmful ester compounds in food science (Gao et al., 2019).

properties

IUPAC Name

ethyl 4-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLWFCDPORJXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576418
Record name Ethyl 4-aminopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyridine-3-carboxylic acid ethyl ester

CAS RN

16952-66-2
Record name 3-Pyridinecarboxylic acid, 4-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16952-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-aminopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-aminopyridine-3-carboxylate
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